5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting Benzo[b]thiophene with chlorobenzene. The specific method includes reacting Benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This method ensures the production of the compound with high purity and yield.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiophenes or other reduced forms.
Common reagents and conditions used in these reactions include Lewis acid catalysts like iron(III) bromide for bromination . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Acts as a catalyst in certain biochemical reactions.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chlorobenzo[b]thiophene-2-carboxylic acid exerts its effects involves its role as a catalyst in chemical reactions. It facilitates the formation of specific products by lowering the activation energy required for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds such as:
Benzo[b]thiophene: The parent compound without the chlorine and carboxylic acid groups.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Similar structure but with different positions of the chlorine and carboxylic acid groups.
The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
89660-26-4 |
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Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-2-17-11-8-9-12(15)16-13(11)18(14(17)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
GDOTXPIXFZRXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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